3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H12O3S It is a derivative of tetrahydrothiophene, featuring a cyclopropyl group and a hydroxyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. Common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is usually carried out under neutral conditions, and the workup procedure is straightforward, often involving the conversion of dimethyldioxirane into acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as described above. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The hydroxyl group and the cyclopropyl group play crucial roles in its reactivity and binding affinity to various biomolecules . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modulate its activity and interactions .
Comparison with Similar Compounds
- 3-Hydroxytetrahydrothiophene 1,1-dioxide
- Tetrahydrothiophene 1,1-dioxide
- Cyclopropylthiophene derivatives
Comparison: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both a hydroxyl group and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H12O3S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H12O3S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6,8H,1-5H2 |
InChI Key |
AATNXOCTSVMDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2(CC2)O |
Origin of Product |
United States |
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